molecular formula C13H14N2 B079154 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole CAS No. 14714-06-8

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole

Cat. No. B079154
CAS RN: 14714-06-8
M. Wt: 198.26 g/mol
InChI Key: ZGBVBTYRFINFCZ-UHFFFAOYSA-N
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Description

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic aromatic organic compound . It has a CAS Number of 52834-14-7 and a linear formula of C14H14N2O2 . It is a solid substance stored in dry, room temperature conditions .


Synthesis Analysis

The synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These esters are then treated with hydrazine hydrate in ethanol under reflux to give the final product .


Molecular Structure Analysis

The stereochemistry of a six-membered ring of the fused indazoles resembles that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .


Physical And Chemical Properties Analysis

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole is a solid substance . It has a molecular weight of 242.28 . The IUPAC name is 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole is not mentioned in the search results, indazoles in general exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is swallowed or comes into contact with skin or eyes .

Future Directions

The medicinal properties of indazole, the core structure of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole, are suggested to be explored in the near future for the treatment of various pathological conditions due to its wide variety of biological properties .

properties

IUPAC Name

1-phenyl-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-7-12(8-3-1)15-13-9-5-4-6-11(13)10-14-15/h1-3,7-8,10H,4-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBVBTYRFINFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611707
Record name 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole

CAS RN

14714-06-8
Record name 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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